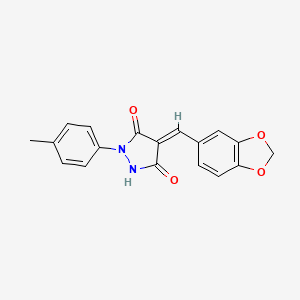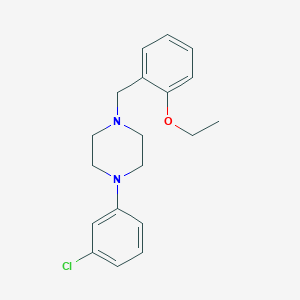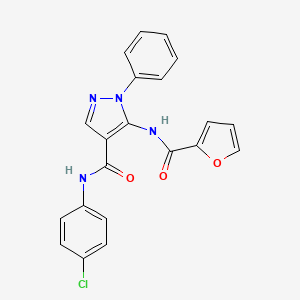
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, commonly known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of tyrosine, an essential amino acid.
Mechanism of Action
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a potent inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme, which is involved in the biosynthesis of tyrosine. By inhibiting this enzyme, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione reduces the levels of tyrosine in the body, leading to a decrease in the production of catecholamines, such as dopamine, norepinephrine, and epinephrine. This mechanism of action has been implicated in the anti-inflammatory and antioxidant properties of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Future Directions
There are several future directions for the study of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of more efficient and cost-effective synthesis methods for 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Conclusion
In conclusion, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. Its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme make it a promising candidate for the treatment of various diseases. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process. Further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Synthesis Methods
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction between 4-iodobenzoic acid and N-boc-piperidine to form an intermediate compound. This intermediate is then reacted with 2,5-diketopiperazine to yield 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process.
Scientific Research Applications
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in medicine. It has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have antiviral activity against the hepatitis C virus, making it a potential therapeutic option for this disease.
properties
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGLYYEKBAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387155 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-34-0 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)